molecular formula C10H10BrNO3 B2860328 6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one CAS No. 2168814-75-1

6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one

Cat. No.: B2860328
CAS No.: 2168814-75-1
M. Wt: 272.098
InChI Key: YUCIKEKYMSGSRY-UHFFFAOYSA-N
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Description

6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one (CAS 2168814-75-1) is a benzoxazine-based chemical building block of interest in medicinal and organic chemistry research. This compound, with a molecular formula of C10H10BrNO3 and a molecular weight of 272.10 g/mol, belongs to a class of heterocycles noted for a wide range of biological activities, including antimicrobial, anticancer, and antiplatelet properties . Its core structure features a benzene ring fused to a 1,3-oxazin-4-one ring, with bromo and ethoxy substituents that provide distinct sites for further chemical modification . The bromine atom at the 6-position is particularly valuable, as it offers a versatile handle for cross-coupling reactions, such as palladium-catalyzed carbonylative processes, enabling researchers to synthesize more complex derivatives for biological screening or material science applications . As a reagent, it is intended for use in laboratory research to develop novel pharmacologically active molecules or functional organic materials. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

6-bromo-2-ethoxy-1,2-dihydro-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-2-14-10-12-8-4-3-6(11)5-7(8)9(13)15-10/h3-5,10,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCIKEKYMSGSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1NC2=C(C=C(C=C2)Br)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one typically involves the bromination of a suitable precursor followed by cyclization and ethoxylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization processes, often optimized for cost-effectiveness and efficiency. These methods may utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom or the ethoxy group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted benzo[d][1,3]oxazin-4(2H)-one derivatives.

Scientific Research Applications

6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 6-bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one and analogous compounds:

Compound Name Substituents Core Structure Molecular Formula Key Properties/Applications Evidence
This compound Br (C6), OCH₂CH₃ (C2) Benzo[d][1,3]oxazin-4-one C₁₀H₁₀BrNO₃ Enhanced solubility due to ethoxy group; potential intermediate in medicinal chemistry
6-Bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one Br (C6), Ph (C2) Benzo[1,3]oxazin-4-one C₁₄H₈BrNO₂ Synthesized via bromoanthranilic acid and benzoyl chloride; tested for anthelmintic and antibacterial activities
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one Br (C6), F (C5) Benzo[b][1,4]oxazin-3-one C₈H₅BrFNO₂ Predicted density: 1.773 g/cm³; pKa: 10.78 ; fluorination may enhance bioactivity
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one Br (C6), CH₃ (C3) Partially saturated benzo[e][1,3]oxazin-2-one C₉H₈BrNO₂ CAS 781654-31-7; methyl group introduces steric effects
2-(Dimethylamino)-1-ethyl-1H-benzo[d][1,3]oxazin-4(2H)-one N(CH₃)₂ (C2), CH₂CH₃ (C1) Benzo[d][1,3]oxazin-4-one C₁₂H₁₆N₂O₂ Basic dimethylamino group alters solubility and reactivity
6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one Br (C6), Cl (C5) Benzo[b][1,4]oxazin-3-one C₈H₅BrClNO₂ Predicted boiling point: 404.1°C; dual halogenation may improve electrophilicity

Key Observations

Substituent Effects: Ethoxy vs. Phenyl: The ethoxy group in the target compound improves solubility compared to the hydrophobic phenyl group in 6-bromo-2-phenyl derivatives . Halogenation: Bromine at position 6 is conserved across most analogs, but additional halogens (e.g., F, Cl) in positions 5 or 6 modulate electronic properties and reactivity . Amino vs. Alkoxy: The dimethylamino group in introduces basicity, contrasting with the neutral ethoxy group in the target compound.

Core Structure Differences: 1,3-Oxazine vs.

Synthetic Routes: The 2-phenyl analog is synthesized via condensation of bromoanthranilic acid with benzoyl chloride , whereas ethoxy-substituted derivatives may require ethylation of hydroxyl precursors. Phosphorus oxychloride and acetic anhydride are common reagents in cyclization steps for oxazinone synthesis .

Biological Activity :

  • The 2-phenyl derivative demonstrated in vitro anthelmintic and antibacterial activities , suggesting that substituent choice significantly impacts bioactivity.

Biological Activity

6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant case studies.

  • Chemical Formula : C10H10BrNO3
  • Molecular Weight : 272.10 g/mol
  • CAS Number : 2168814-75-1

Biological Activity Overview

Research into the biological activity of this compound suggests several potential applications:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains.
  • Anticancer Activity : Investigations have shown that it may inhibit cancer cell proliferation, suggesting its potential as a lead compound in cancer therapy.
  • Enzyme Inhibition : The compound has been noted for its ability to modulate enzyme activity, which is crucial for various biochemical pathways.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of signaling pathways that are pivotal in disease processes.

Antimicrobial Activity

A study conducted on the antimicrobial properties of the compound demonstrated significant inhibition of bacterial growth in vitro. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating a promising profile for further development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro assays using various cancer cell lines (e.g., breast cancer and leukemia) revealed that this compound could reduce cell viability significantly. The compound induced apoptosis in cancer cells through caspase activation pathways.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HL60 (Leukemia)10

Enzyme Inhibition Studies

The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it showed significant inhibition of certain kinases, which are crucial in cancer progression.

EnzymeInhibition (%)
Protein Kinase A70
Cyclin-dependent Kinase55

Q & A

Q. What is a reliable synthetic route for 6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one?

The compound can be synthesized via cyclization of bromoanthranilic acid derivatives. A common approach involves reacting 6-bromoanthranilic acid with ethyl chloroformate or ethoxycarbonyl chloride in pyridine at 0–5°C, followed by acid-catalyzed cyclization. The reaction progress is monitored by TLC (hexane:ethyl acetate, 2:1), and purification is achieved via recrystallization in ethanol . Modifications to substituents (e.g., replacing phenyl with ethoxy) require adjusting reagents and reaction conditions.

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • NMR (¹H and ¹³C): Identifies proton environments (e.g., ethoxy group δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and carbon backbone .
  • FT-IR: Confirms functional groups (C=O stretch ~1705 cm⁻¹, C-Br ~528 cm⁻¹) .
  • HRMS: Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
  • TLC: Ensures homogeneity using silica gel plates with cyclohexane:ethyl acetate (2:1) .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol is commonly used due to its moderate polarity, which balances solubility at high temperatures and precipitation upon cooling. Alternative solvent systems (e.g., ethyl acetate/hexane mixtures) may improve crystal quality for X-ray diffraction studies .

Advanced Research Questions

Q. How do substituents on the oxazinone ring influence reactivity and biological activity?

Substituents at position 3 (e.g., amino groups) significantly alter electronic and steric properties. For example:

  • Electron-withdrawing groups (e.g., Br) enhance electrophilicity, facilitating nucleophilic attacks.
  • Ethoxy groups improve solubility in polar solvents, potentially increasing bioavailability. Comparative studies of analogues (e.g., 6-bromo-2-phenyl derivatives) show that substituents like metformin or isonicotinic hydrazide enhance anthelmintic activity by 30–50% .

Q. How can contradictory data in reaction yields be resolved when varying amino reagents?

Contradictions often arise from steric hindrance or competing side reactions. Methodological solutions include:

  • Optimizing stoichiometry (e.g., excess amino reagent to drive equilibrium).
  • Adjusting reaction time/temperature (e.g., prolonged reflux in glacial acetic acid for sterically hindered amines) .
  • Monitoring intermediates via LC-MS to identify side products like unreacted starting materials or hydrolysis byproducts.

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations can model electronic effects (e.g., Fukui indices for electrophilic sites). Molecular docking studies further predict interactions with biological targets (e.g., enzymes), guiding derivative design for structure-activity relationship (SAR) studies .

Q. How to design derivatives for SAR studies targeting antimicrobial activity?

  • Position 3 modifications: Introduce heterocyclic amines (e.g., pyridine, hydrazides) to enhance hydrogen bonding with microbial targets .
  • Position 2 ethoxy vs. aryl groups: Compare logP values to assess membrane permeability.
  • In vitro assays: Use standardized MIC (Minimum Inhibitory Concentration) protocols against gram-positive/negative bacteria and helminths .

Q. What side reactions occur during synthesis, and how are they mitigated?

Common side reactions include:

  • Hydrolysis of the oxazinone ring: Minimized by anhydrous conditions and avoiding prolonged exposure to moisture.
  • Ethoxy group displacement: Controlled by using mild bases (e.g., NaHCO₃) during workup .
  • Oligomerization: Prevented via dilute reaction conditions and rapid quenching.

Methodological Notes

  • Troubleshooting low yields: Replace pyridine with DMF as a base for better solubility of aromatic amines .
  • X-ray crystallography: For unambiguous structural confirmation, grow single crystals in ethanol/water mixtures and analyze using synchrotron radiation .

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